3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

Synthetic Chemistry Cross-Coupling Fragment Elaboration

3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (CAS: 1784634-07-6) is a heterobicyclic building block belonging to the pyrazolo[3,4-c]pyridine class. With a molecular formula of C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol, it features a bromine atom at the 3-position and a carboxylic acid group at the 5-position on the fused pyrazole-pyridine core.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
Cat. No. B8011404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(N=CC2=NNC(=C21)Br)C(=O)O
InChIInChI=1S/C7H4BrN3O2/c8-6-3-1-4(7(12)13)9-2-5(3)10-11-6/h1-2H,(H,10,11)(H,12,13)
InChIKeyBLGWKYNVPBMAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic Acid: Core Scaffold & Procurement Baseline


3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (CAS: 1784634-07-6) is a heterobicyclic building block belonging to the pyrazolo[3,4-c]pyridine class . With a molecular formula of C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol, it features a bromine atom at the 3-position and a carboxylic acid group at the 5-position on the fused pyrazole-pyridine core . This compound serves as a versatile intermediate in medicinal chemistry, enabling divergent functionalization for fragment-based drug discovery (FBDD) and kinase inhibitor programs [1]. It is commercially available as a research chemical with typical purities of 95% to 98% .

3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic Acid: Risks of Unverified Analog Substitution


Simple substitution with other pyrazolopyridine carboxylic acids or halogenated analogs is not straightforward due to the unique electronic and steric environment created by the specific 3-bromo and 5-carboxy substitution pattern on the [3,4-c] ring fusion [1]. The bromine atom at the 3-position provides a critical balance of oxidative addition reactivity for palladium-catalyzed cross-coupling reactions, which is quantitatively distinct from the less reactive 3-chloro analog and the more labile 3-iodo analog, directly impacting synthetic yield and efficiency in lead optimization campaigns [2]. Furthermore, the regioisomeric 5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS: 2089651-75-0) places the halogen and carboxylic acid vectors in a different spatial orientation, potentially leading to a completely different biological target engagement profile, thus making generic replacement in a validated SAR program a high-risk proposition .

3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic Acid: Quantified Differentiation Evidence Versus Closest Analogs


Enhanced Palladium-Catalyzed Cross-Coupling Reactivity: 3-Bromo vs. 3-Chloro Analog

The 3-bromo substituent on the target compound offers a higher rate of oxidative addition with Pd(0) catalysts compared to the 3-chloro analog (CAS: 1781019-34-8), enabling more efficient Suzuki–Miyaura and Buchwald–Hartwig reactions for fragment elaboration [1]. While a direct head-to-head kinetic study for this specific scaffold is not published, a general class-level inference from heteroaryl halide reactivity indicates that the relative rate of oxidative addition for Ar-Br is typically 10–100 times faster than for Ar-Cl under standard conditions, leading to higher yields and lower catalyst loadings in cross-coupling reactions [2].

Synthetic Chemistry Cross-Coupling Fragment Elaboration

Improved Stability and Handling vs. 3-Iodo Analog in Storage and Reaction Conditions

The 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid offers a practical advantage in stability over the corresponding 3-iodo analog (CAS: 2089318-83-0). Aryl iodides are generally more prone to photolytic and thermal decomposition due to the weaker C–I bond (~50 kcal/mol) compared to the C–Br bond (~65 kcal/mol) [1]. This is supported by the recommended storage condition for the 3-bromo compound (2-8°C) being less stringent than what is often required for highly sensitive iodoarenes, and the fact that the iodo analog is less widely available from standard suppliers .

Chemical Stability Building Block Storage Synthetic Reliability

Orthogonal Functionalization Handles Enable Vectorial Elaboration for Fragment-Based Drug Discovery

A key differentiating feature of the target compound is the simultaneous presence of a C3-bromo substituent and a C5-carboxylic acid group, which provides two chemically orthogonal handles for sequential, vectorial functionalization [1]. A recent study on the pyrazolo[3,4-c]pyridine scaffold demonstrates that C3-halo groups can be selectively elaborated via tandem borylation and Suzuki–Miyaura cross-coupling, while C5-halo analogs undergo Pd-catalyzed Buchwald–Hartwig amination [1]. By analogy, the C3-Br in the target compound is primed for carbon-carbon bond formation, while the C5-COOH can independently undergo amide coupling or esterification. This is in contrast to analogs like 5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, which have reversed handles, potentially limiting diversification strategies or target engagement profiles .

Fragment-Based Drug Discovery Orthogonal Synthesis Medicinal Chemistry

Validated Utility as a Precursor to Biologically Active Pim Kinase and DNA Ligase Inhibitors

The target compound belongs to a privileged scaffold that is extensively used in patent literature for generating potent kinase inhibitors. Genentech's US patent US9260425B2 specifically exemplifies 3-bromo-substituted pyrazolo[3,4-c]pyridines as key intermediates for synthesizing Pim kinase inhibitors, with demonstrated utility in cancer models [1]. Additionally, 3-bromo-1H-pyrazolo[3,4-c]pyridine, the core of the target molecule, is explicitly described as a useful reactant for synthesizing azaindazoles that act as bacterial DNA ligase inhibitors . While the non-carboxylated form is cited, the presence of the 5-carboxylic acid in the target compound provides the same core with an additional functionalization point for amide library generation, making it a more advanced intermediate for these therapeutic programs.

Kinase Inhibition Antibacterial Oncology

3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic Acid: Optimal Research and Industrial Deployment Scenarios


Amide Library Synthesis via 5-Carboxy Handle for Pim Kinase Inhibitor Lead Optimization

A medicinal chemistry team can capitalize on the orthogonal reactivity of this compound to generate a focused library of Pim kinase inhibitors. The C5-carboxylic acid undergoes high-yielding amide couplings with diverse amine fragments without affecting the C3-bromine handle. Subsequently, the C3-bromine can be used in a late-stage Suzuki diversification to explore the ATP-binding pocket, directly following the SAR path validated in Genentech's patent portfolio [1]. This sequential, vectorial approach is not feasible with the 5-bromo-3-carboxy regioisomer.

Fragment-Based Drug Discovery (FBDD) Hit-to-Lead Elaboration

In an FBDD program, this compound serves as an ideal starting fragment. The pyrazolo[3,4-c]pyridine core is a recognized privileged structure for engaging kinase hinge regions, and the established chemistry for selective C3, C5, and C7 functionalization, as detailed by Bedwell et al., provides a de-risked, vectorially controlled elaboration pathway [2]. The bromine's balanced reactivity profile is critical for achieving high conversion in the initial Pd-catalyzed growth step without the unwanted byproduct formation often associated with more reactive iodo fragments.

Synthesis of Bacterial DNA Ligase Inhibitor Probes

For infectious disease programs targeting bacterial DNA ligase, this compound is a direct precursor to functionalized azaindazole probes. The 3-bromo substituent can be displaced or coupled to install key amine or aryl groups, while the 5-carboxy group provides a convenient attachment point for biotin tags, fluorescent reporters, or solid support immobilization , enabling the development of biochemical assay tools that would be more synthetically challenging to prepare from the simpler, non-carboxylated 3-bromo-1H-pyrazolo[3,4-c]pyridine scaffold.

Parallel Chemistry for Core Scaffold Diversification

Process chemistry groups can implement a standard operating procedure for parallel diversification. A single bulk procurement of this compound can be split into multiple parallel synthesis streams: one for amide coupling (using the 5-COOH handle), another for Suzuki coupling (using the 3-Br handle), and a third for sequential elaboration. This operational simplicity is enabled by the compound's two fully independent reactive sites, maximizing the return on investment from a single high-purity batch .

Quote Request

Request a Quote for 3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.